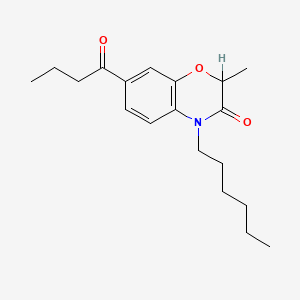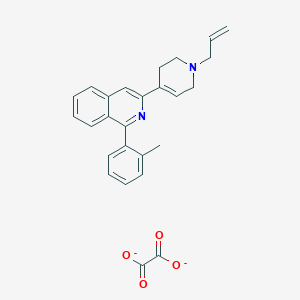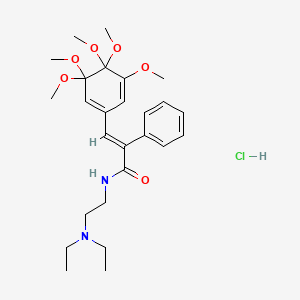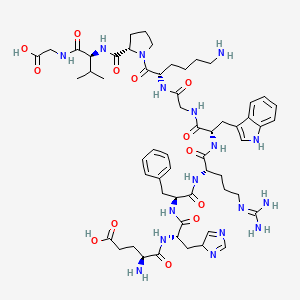
3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that features both pyridine and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, thiols, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can yield various substituted pyridine and pyrimidine derivatives .
Applications De Recherche Scientifique
3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively disrupt cancer cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Compared to these similar compounds, 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- is unique due to its specific structural features and the presence of both pyridine and pyrimidine rings. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
81587-39-5 |
|---|---|
Formule moléculaire |
C11H13N5S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C11H13N5S2/c1-6-3-4-7(17)10(13-6)15-9-5-8(12)14-11(16-9)18-2/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |
Clé InChI |
VFDXJOUOYOTEFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



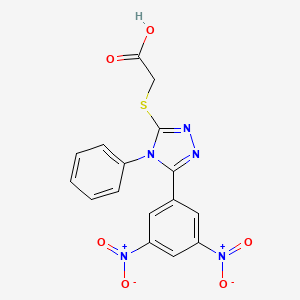

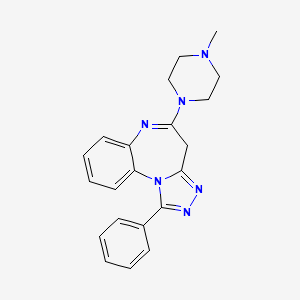


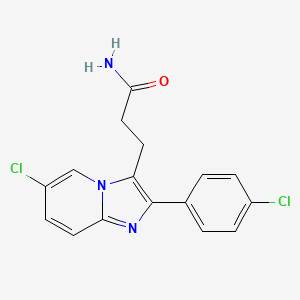
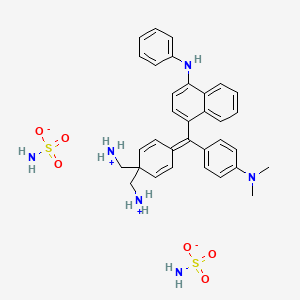
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
